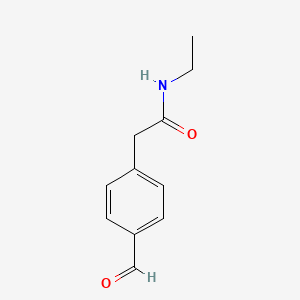

N-Ethyl-2-(4-formylphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-ethyl-2-(4-formylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |

InChI Key |

LCWMIEKBFLXXIC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 2 4 Formylphenyl Acetamide

Classical Retrosynthetic Analysis and Pathways to N-Ethyl-2-(4-formylphenyl)acetamide

Classical approaches to the synthesis of this compound typically involve multi-step sequences starting from readily available commercial precursors. These methods prioritize reliability and scalability, often relying on well-established chemical transformations.

Stepwise Synthesis from Commercial Precursors

A prominent and patented method for the synthesis of this compound involves a five-step sequence. researchgate.net This process begins with a commercially available starting material and proceeds through a series of transformations including halogenation, hydrolysis, esterification, amine transesterification, and a final oxidation step to yield the target molecule. researchgate.net

The general synthetic scheme can be outlined as follows:

Halogenation: A starting compound, such as a substituted toluene (B28343) derivative, undergoes a halogenation reaction to introduce a reactive halide group. researchgate.net

Hydrolysis: The halogenated intermediate is then hydrolyzed to form a carboxylic acid derivative. researchgate.net

Esterification: The resulting carboxylic acid is esterified to produce an ester intermediate. researchgate.net

Amine Transesterification: The ester intermediate is reacted with ethylamine (B1201723) or a salt thereof in an amine transesterification reaction to form the corresponding N-ethyl amide. researchgate.net

Oxidation: The final step involves the oxidation of a precursor to introduce the formyl group, yielding this compound. researchgate.net

This stepwise approach allows for the purification of intermediates at each stage, ensuring a high-purity final product. The use of conventional and easily accessible starting materials contributes to the cost-effectiveness of this pathway. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the classical synthesis of this compound is highly dependent on the optimization of reaction conditions at each step. Research has focused on maximizing yield and purity by carefully controlling parameters such as temperature, reaction time, and the choice of reagents and solvents. deskera.com

For instance, in the amidation of phenylacetic acid derivatives, the choice of catalyst and reaction solvent has been shown to be crucial. nih.gov Non-polar solvents like toluene have been found to be effective, and optimizing the reaction time can significantly improve the yield. nih.gov The catalyst loading is another critical parameter, with studies showing that a sufficient amount of catalyst is necessary to achieve high conversion rates. nih.gov

| Parameter | Optimized Condition | Impact on Yield and Purity |

| Solvent | Toluene | Good to excellent yields |

| Reaction Time | 20 hours | Maximizes product formation |

| Catalyst Loading | 10 mol% | Ensures high conversion |

| Temperature | 110°C | Promotes reaction rate |

This interactive data table summarizes optimized conditions for a related amidation reaction, providing insights into potential optimization strategies for this compound synthesis.

Advanced Synthetic Strategies for this compound

In recent years, advanced synthetic strategies have been developed to address the limitations of classical methods, focusing on improving efficiency, reducing environmental impact, and enhancing safety.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer a more efficient and atom-economical alternative to stoichiometric reagents. In the context of synthesizing this compound, various catalytic systems have been explored, particularly for the key bond-forming reactions.

Direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation. researchgate.net Research has shown that titanium and zirconium-based catalysts can be effective for this purpose. mdpi.com Nickel catalysts, such as NiCl2, have also been successfully employed for the direct amidation of phenylacetic acid derivatives, offering a cost-effective and environmentally benign option. nih.gov

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for amide bond formation. Zirconium-based MOFs have demonstrated catalytic activity in the amidation of phenylacetic acid with benzylamine. rsc.org

| Catalyst Type | Example | Advantages |

| Titanium-based | TiCp2Cl2 | Mild and efficient |

| Nickel-based | NiCl2 | Low cost, good stability |

| Zirconium-based | ZrCl4 | Effective for direct amidation |

| Metal-Organic Frameworks | Zr-MOFs | Heterogeneous, reusable |

This interactive data table highlights various catalytic systems applicable to the synthesis of this compound and related compounds.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by incorporating these principles. researchgate.net

One key aspect is the use of biocatalysts. Enzymes, such as those from Candida parapsilosis, have been used for the biocatalytic preparation of N-phenylacetamides under mild reaction conditions with excellent conversions and yields. rsc.org This approach avoids the use of harsh reagents and high temperatures. rsc.org Adenylating enzymes have also been explored for the green synthesis of N-acyl amides. researchgate.net

The choice of solvent is another critical factor. The use of bio-derived solvents like γ-valerolactone (GVL) in amide synthesis aligns with green chemistry principles. mt.com Furthermore, developing solvent-free reaction conditions, where possible, can significantly reduce waste and environmental impact. labmanager.com

Flow Chemistry and Continuous Processing in this compound Manufacturing

Flow chemistry, or continuous processing, offers several advantages over traditional batch manufacturing for the production of pharmaceutical intermediates like this compound. enantia.comaurigeneservices.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. labmanager.comenantia.com

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | Small reaction volumes reduce the risk associated with hazardous materials and exothermic reactions. labmanager.comvapourtec.com |

| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to improved selectivity and reproducibility. enantia.com |

| Improved Efficiency | Continuous operation minimizes downtime and can lead to higher throughput. seqens.com |

| Scalability | Scaling up is often achieved by running the system for longer or by "numbering-up" (using multiple reactors in parallel). labmanager.comenantia.com |

| Process Intensification | Reactions can be performed at higher concentrations and temperatures, leading to faster reaction times. enantia.com |

This interactive data table outlines the key advantages of employing flow chemistry in the manufacturing of chemical intermediates.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The successful synthesis of this compound hinges on precise control over chemo- and regioselectivity in two critical steps: the halogenation of the benzylic methyl group and the subsequent oxidation to an aldehyde.

The initial step involves the selective bromination of the methyl group at the para-position of a toluene derivative, in the presence of an acetic acid or ester functionality. This is a classic example of free-radical halogenation. The benzylic position is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN), are ideal for this transformation. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br2), which favors the desired radical substitution over potential competing reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.com The selectivity for the benzylic position over other C-H bonds is due to the lower bond dissociation energy of benzylic C-H bonds compared to alkyl C-H bonds. masterorganicchemistry.com

The subsequent step, the oxidation of the resulting benzylic bromide to an aldehyde, must be performed under conditions that avoid over-oxidation to a carboxylic acid and are compatible with the existing amide group. Various methods are available for the selective oxidation of benzylic halides. One such method involves the use of pyridine (B92270) N-oxide in the presence of silver oxide, which provides a mild and efficient conversion to the corresponding aldehyde. nih.gov Other reagents, such as dimethyl sulfoxide (B87167) (DMSO) in the so-called Kornblum oxidation, can also be employed. The chemo-selectivity of these oxidations is crucial; harsh oxidizing agents like potassium permanganate (B83412) (KMnO4) would likely cleave the side chain or oxidize the aldehyde further to a carboxylic acid. masterorganicchemistry.com The choice of a mild oxidant ensures that the formyl group is generated without affecting the N-ethylacetamide moiety.

Analogous Synthetic Routes to Related Formylphenylacetamide Structures

The synthetic principles applied to this compound can be extended to create a variety of related formylphenylacetamide structures with different N-substituents. The core strategy involves the preparation of a 4-(halomethyl)phenylacetic acid derivative, followed by amidation and oxidation.

For instance, a general route to N-aryl-2-(4-formylphenyl)acetamides can be envisioned. Starting with 4-methylphenylacetic acid, benzylic bromination followed by esterification would yield a key intermediate, methyl 2-(4-(bromomethyl)phenyl)acetate. This intermediate can then be reacted with a diverse range of primary or secondary amines to introduce various substituents on the amide nitrogen. The final oxidation of the benzylic bromide to the aldehyde would then furnish the desired N-substituted 2-(4-formylphenyl)acetamide.

Several synthetic strategies for analogous N-substituted acetamides have been reported, which could be adapted. For example, the synthesis of various N-aryl-2-phenoxyacetamides has been described, where a phenoxyacetic acid is coupled with different anilines. researchgate.net To adapt this for formylphenylacetamides, one would need to start with a (4-formylphenyl)acetic acid derivative.

A review of synthetic methods for N-aryl 2-chloroacetamides highlights the versatility of the acetamide (B32628) scaffold in chemical synthesis. mdpi.com These chloroacetamides are reactive intermediates that can be coupled with various nucleophiles. A similar approach could be employed where a 2-(4-formylphenyl)acetyl chloride is reacted with a range of amines to generate a library of formylphenylacetamide analogs.

The following table outlines a generalized analogous route:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Benzylic Halogenation | p-Tolylacetic acid, NBS, AIBN | 2-(4-(Bromomethyl)phenyl)acetic acid |

| 2 | Esterification | Methanol, Acid catalyst | Methyl 2-(4-(bromomethyl)phenyl)acetate |

| 3 | Amidation | Desired primary/secondary amine (e.g., aniline, morpholine) | N-Substituted 2-(4-(bromomethyl)phenyl)acetamide |

| 4 | Oxidation | Pyridine N-oxide, Ag2O or other mild oxidant | N-Substituted 2-(4-formylphenyl)acetamide |

This modular approach allows for the synthesis of a wide array of formylphenylacetamide derivatives, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Chemical Reactivity and Transformation Studies of N Ethyl 2 4 Formylphenyl Acetamide

Reactivity Profiles of the Formyl Moiety in N-Ethyl-2-(4-formylphenyl)acetamide

The aldehyde (formyl) group is the most reactive site in the molecule for many transformations due to the electrophilicity of the carbonyl carbon and the acidity of the adjacent benzylic protons. Its chemistry is characteristic of aromatic aldehydes.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. This reaction typically involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Key Nucleophilic Addition Reactions:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents, R-MgX) would convert the aldehyde into a secondary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield N-Ethyl-2-(4-(1-hydroxyethyl)phenyl)acetamide.

Organolithium Reactions: Organolithium reagents (R-Li), being more reactive than Grignard reagents, would also add to the carbonyl group to produce secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) in the presence of acid leads to the formation of a cyanohydrin, N-Ethyl-2-(4-(cyano(hydroxy)methyl)phenyl)acetamide.

While specific experimental data on these reactions for this compound are not extensively reported in public literature, the reactivity is well-established for analogous 4-formylphenyl derivatives.

Condensation Reactions with Amines and Other Nucleophiles

Condensation reactions involving the formyl group are crucial for building more complex molecular architectures. These reactions typically result in the formation of a new carbon-carbon or carbon-nitrogen double bond, with the elimination of a small molecule like water.

Schiff Base Formation: The aldehyde readily reacts with primary amines (R-NH₂) under dehydrating conditions to form imines, also known as Schiff bases. This transformation is fundamental in the synthesis of various ligands and pharmaceutical intermediates.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) can convert the formyl group into an alkene. This allows for the introduction of a variety of substituted vinyl groups onto the phenyl ring.

Knoevenagel Condensation: Condensation with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base, would lead to the formation of a new C=C bond, yielding a cinnamic acid derivative.

| Reaction Type | Reagent | Product Functional Group | Example Product Name |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine | N-Ethyl-2-(4-((phenylimino)methyl)phenyl)acetamide |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | N-Ethyl-2-(4-vinylphenyl)acetamide |

| Knoevenagel Condensation | Malonic Acid | α,β-Unsaturated Carboxylic Acid | 3-(4-((N-ethylacetamido)methyl)phenyl)acrylic acid |

Oxidation and Reduction Chemistry of the Formyl Group

The oxidation state of the formyl group can be easily modified, providing pathways to either carboxylic acids or alcohols. smolecule.com

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. smolecule.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution, which are classic tests for aldehydes. The product of this reaction would be 4-((N-ethylacetamido)methyl)benzoic acid. A patent for the synthesis of the target compound itself mentions an oxidation step to produce the final product from a precursor alcohol, highlighting the relevance of this type of transformation. google.com

Reduction: The formyl group is readily reduced to a primary alcohol. smolecule.com This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) is also an effective method. The resulting product is N-Ethyl-2-(4-(hydroxymethyl)phenyl)acetamide.

| Transformation | Reagent | Product Functional Group | Example Product Name |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 4-((N-ethylacetamido)methyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | N-Ethyl-2-(4-(hydroxymethyl)phenyl)acetamide |

Transformations of the Acetamide (B32628) Functional Group

The N-ethylacetamide group is generally more stable and less reactive than the formyl group. However, under specific and often more forcing conditions, it can undergo transformations.

Amide Hydrolysis and Transamidation Reactions

The amide bond is robust, but it can be cleaved through hydrolysis or replaced via transamidation.

Amide Hydrolysis: Cleavage of the amide bond requires vigorous conditions, such as prolonged heating in the presence of strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH). researchgate.net

Acid-catalyzed hydrolysis would yield 4-formylphenylacetic acid and an ethylammonium (B1618946) salt.

Base-catalyzed hydrolysis would produce a salt of 4-formylphenylacetic acid and ethylamine (B1201723). researchgate.net The rate of alkaline hydrolysis generally increases from primary to tertiary amides. researchgate.net

Transamidation: This reaction involves the substitution of the ethylamino group with a different amine. Transamidation is typically difficult and may require enzymatic or metal-based catalysis. It is generally less common than hydrolysis.

N-Functionalization of the Amide Nitrogen

While the amide nitrogen is less nucleophilic than an amine nitrogen due to the resonance-withdrawing effect of the adjacent carbonyl group, it can still undergo certain reactions.

N-Alkylation/N-Arylation: Direct alkylation of the N-H bond of the amide is challenging. It typically requires a strong base to deprotonate the amide nitrogen to form an amidate anion, which can then act as a nucleophile. For example, using a strong base like sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide) could potentially yield N-ethyl-N-methyl-2-(4-formylphenyl)acetamide.

N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640) under basic conditions, could lead to the formation of an imide derivative.

Detailed research specifically documenting the N-functionalization of this compound is scarce in the literature, and such reactions may be complicated by the reactivity of the formyl group.

Aromatic Ring Reactivity and Substitutions

The benzene (B151609) ring in this compound is substituted with two groups: a formyl group (-CHO) and an N-ethylacetamido methyl group (-CH₂CONHCH₂CH₃). The interplay of the electronic effects of these substituents governs the regioselectivity and rate of substitution reactions on the aromatic ring. The formyl group is a meta-directing deactivator due to its electron-withdrawing nature, accomplished through both inductive and resonance effects. Conversely, the alkyl acetamido methyl group is generally considered an ortho-, para-directing activator. However, its activating effect is moderated by the electron-withdrawing carbonyl group within the acetamido moiety. Given their para-relationship, their directing effects are opposed, leading to complex reactivity patterns that are critical to consider in synthetic design.

Electrophilic aromatic substitution represents a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the positions ortho to the N-ethylacetamido methyl group (and meta to the formyl group) are the most likely sites for substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The reaction is expected to proceed at the positions ortho to the activating N-ethylacetamido methyl group.

Hypothetical Nitration of this compound

| Reagents | Temperature | Expected Major Product(s) |

|---|

Halogenation: The incorporation of halogen atoms can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. The regiochemical outcome is anticipated to favor substitution at the positions activated by the acetamido methyl substituent.

Hypothetical Halogenation of this compound

| Reagents | Temperature | Expected Major Product(s) |

|---|---|---|

| Br₂, FeBr₃ | Room Temp | N-Ethyl-2-(3-bromo-4-formylphenyl)acetamide |

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful tools for forming new carbon-carbon bonds. libretexts.org However, the presence of the deactivating formyl group on the ring makes these reactions challenging for this compound. ncert.nic.in Friedel-Crafts acylation is generally incompatible with strongly deactivated aromatic rings. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound to be utilized in such reactions, it would typically first need to be halogenated, as described in the previous section, to introduce a suitable handle for coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov A hypothetical bromo-substituted derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents. rsc.orgnih.gov

Hypothetical Suzuki-Miyaura Coupling of a Derivative

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Expected Product |

|---|---|---|---|---|

| N-Ethyl-2-(3-bromo-4-formylphenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-Ethyl-2-(4-formyl-3-phenylphenyl)acetamide |

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com A halo-substituted this compound could react with various alkenes to append new unsaturated side chains. libretexts.org

Hypothetical Heck Reaction of a Derivative

| Aryl Halide Substrate | Alkene | Catalyst | Base | Expected Product |

|---|

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.comyoutube.com This would be a powerful method to introduce alkynyl moieties onto the aromatic ring of a halogenated precursor.

Hypothetical Sonogashira Coupling of a Derivative

| Aryl Halide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Expected Product |

|---|

Multi-Component Reaction Architectures Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an excellent candidate for a variety of MCRs.

Biginelli Reaction: The Biginelli reaction is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.orgnih.govnih.govyoutube.comresearchgate.net this compound can serve as the aldehyde component in this reaction.

Hypothetical Biginelli Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |

|---|

Hantzsch Pyridine (B92270) Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.orginformahealthcare.comresearchgate.netnih.gov

Hypothetical Hantzsch Pyridine Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Product Scaffold |

|---|

Ugi Reaction: The Ugi four-component reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

Hypothetical Ugi Reaction

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product Scaffold |

|---|

Derivatization and Structural Modification Strategies for N Ethyl 2 4 Formylphenyl Acetamide

Design and Synthesis of N-Ethyl-2-(4-formylphenyl)acetamide Analogues

The design and synthesis of analogues of this compound are primarily centered around the modification of its key functional groups: the formyl group, the aromatic ring, and the N-ethylacetamide side chain. These modifications aim to explore the structure-activity relationship (SAR) of potential therapeutic agents derived from this scaffold.

The synthesis of the parent compound, this compound, has been described in the patent literature, providing a foundational route that can be adapted for the synthesis of its analogues. wikipedia.org One disclosed method involves a multi-step sequence starting from a halogenated precursor, followed by hydrolysis, esterification, amidation with ethylamine (B1201723), and a final oxidation step to introduce the formyl group. wikipedia.org This process allows for the introduction of diversity at various stages.

Modification of the Formyl Group:

The aldehyde functionality is a prime site for derivatization. Standard chemical transformations can be employed to generate a wide array of analogues.

Reductive Amination: The formyl group can undergo reductive amination with a variety of primary and secondary amines to yield the corresponding amino derivatives. This reaction significantly expands the chemical space by introducing diverse substituents. A simple, mild, and efficient procedure for reductive amination involves the use of titanium(IV) isopropoxide as a mediator, followed by reduction with sodium borohydride (B1222165). uniroma1.it

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of α,β-unsaturated systems. acs.orgnih.govnih.gov The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be catalyzed by various bases, including organic bases like piperidine (B6355638) or even boric acid. acs.orgnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene with a defined geometry. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Reaction with a phosphonium (B103445) ylide allows for the introduction of a wide range of substituted vinyl groups. nih.govyoutube.com

Schiff Base and Chalcone (B49325) Formation: Condensation with primary amines or hydrazines can yield Schiff bases and hydrazones, respectively. nih.govresearchgate.net Furthermore, Claisen-Schmidt condensation with acetophenones can produce chalcone derivatives, which are known to possess a variety of biological activities. chemrevlett.comscienceopen.comrasayanjournal.co.in

Table 1: Examples of Analogue Synthesis via Formyl Group Modification

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ | N-Ethyl-2-(4-((R¹R²amino)methyl)phenyl)acetamide |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine, ethanol, reflux | N-Ethyl-2-(4-(2,2-dicyanovinyl)phenyl)acetamide |

| Wittig Reaction | Ph₃P=CHR, THF, rt | N-Ethyl-2-(4-(alkenyl)phenyl)acetamide |

| Schiff Base Formation | RNH₂, ethanol, reflux | N-Ethyl-2-(4-((R-imino)methyl)phenyl)acetamide |

| Chalcone Synthesis | Substituted acetophenone, NaOH, ethanol | N-Ethyl-2-(4-(3-aryl-3-oxoprop-1-en-1-yl)phenyl)acetamide |

Modification of the Aromatic Ring and Acetamide (B32628) Side Chain:

Analogues can also be generated by modifying the phenyl ring or the N-ethylacetamide side chain. For instance, electrophilic substitution reactions on the benzene (B151609) ring could introduce additional functional groups, although the presence of the deactivating formyl and acetamido groups would direct substitution to the meta position relative to the formyl group. smolecule.com Synthesis of phenylacetamide derivatives with different substituents on the phenyl ring or variations in the N-alkyl group can also be explored to generate a diverse set of analogues. nih.govnih.govmdpi.com

Creation of Complex Scaffolds from this compound

The strategic use of this compound as a building block enables the construction of more complex molecular architectures, including various heterocyclic systems. The presence of both an aldehyde and an amide functionality in proximity to a phenyl ring provides multiple reaction handles for intramolecular and multicomponent reactions.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. wikipedia.orgnih.govmdpi.com While a direct intramolecular Pictet-Spengler reaction with the existing N-ethylacetamide side chain is not feasible, the formyl group can react with a separate β-arylethylamine in an intermolecular fashion to generate complex scaffolds. nsf.gov Alternatively, modification of the acetamide side chain to incorporate a suitable amine could facilitate an intramolecular cyclization.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient for generating molecular diversity from simple starting materials. wikipedia.orgorganic-chemistry.orgnih.govnih.gov this compound can serve as the aldehyde component in an Ugi four-component reaction, reacting with an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives with significant structural complexity. wikipedia.orgnih.gov

Synthesis of Fused Heterocycles: The formyl group can be a precursor to various fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. princeton.edu

Table 2: Potential Complex Scaffolds from this compound

| Reaction Type | Key Reactants | Resulting Scaffold |

| Intermolecular Pictet-Spengler | Tryptamine, acid catalyst | Tetrahydro-β-carboline derivative |

| Ugi Four-Component Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acetamido carboxamide derivative |

| Pyrazole Synthesis | Hydrazine hydrate, acid catalyst | Pyrazole fused to the phenyl ring |

Isosteric Replacements and Bioisosteric Modifications of this compound Moieties

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. acs.orgprinceton.edunih.govacs.orgresearchgate.netscripps.edu In this compound, both the amide and the formyl group are amenable to such modifications.

Amide Bond Isosteres:

The amide bond is often a liability in drug candidates due to its susceptibility to enzymatic cleavage. Replacing it with a more stable isostere can improve metabolic stability and pharmacokinetic profiles.

Heterocycles: Five-membered heterocycles such as 1,2,3-triazoles, oxadiazoles, and imidazoles are common amide bond bioisosteres. nih.govacs.orgresearchgate.net These rings can mimic the hydrogen bonding capabilities and planarity of the amide group.

Other Functional Groups: Other functionalities like fluoroalkenes and trifluoroethylamines have also been successfully employed as amide isosteres. nih.gov

Formyl Group Isosteres:

The formyl group can also be replaced with other functional groups to alter the electronic properties and interaction profile of the molecule.

Nitrile and Other Electron-Withdrawing Groups: A nitrile group (-CN) is a common isostere for an aldehyde, maintaining the electron-withdrawing nature and planarity. scripps.edu Other electron-withdrawing groups could also be considered.

Heterocyclic Rings: Certain small heterocyclic rings can also act as mimics for a formyl group in specific contexts.

Table 3: Potential Bioisosteric Modifications of this compound

| Original Moiety | Bioisosteric Replacement | Rationale |

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, similar H-bonding potential. |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Improved metabolic stability and membrane permeability. acs.org |

| Formyl (-CHO) | Nitrile (-CN) | Similar size, planarity, and electron-withdrawing properties. |

| Formyl (-CHO) | Tetrazole | Can act as a carboxylic acid bioisostere after oxidation. acs.org |

Development of Libraries of this compound Derivatives

The development of chemical libraries based on the this compound scaffold is a viable strategy for the discovery of new bioactive molecules. Diversity-oriented synthesis (DOS) and parallel synthesis are two key approaches for generating such libraries. uniroma1.itnih.govpnas.orgpnas.orgnih.govfrontiersin.org

Diversity-Oriented Synthesis (DOS):

DOS aims to create a collection of structurally diverse and complex molecules from a common starting material. Starting with this compound, different reaction pathways can be employed to generate a wide range of molecular scaffolds. For instance, a portion of the starting material could be subjected to reductive amination, another to Knoevenagel condensation, and a third to a multicomponent reaction, leading to a library with high scaffold diversity. nih.govpnas.orgpnas.org

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner. This approach is particularly well-suited for exploring the SAR of a specific scaffold. A library of this compound analogues could be generated by reacting the parent compound with a diverse set of building blocks in a parallel fashion. For example, a library of reductive amination products could be synthesized by reacting this compound with a collection of different amines in a multi-well plate format. uniroma1.it

Table 4: Strategies for Library Development

| Strategy | Approach | Example |

| Diversity-Oriented Synthesis | Employing multiple reaction pathways from a common starting material. | Reacting this compound in parallel with reagents for reductive amination, Wittig reaction, and Ugi reaction. |

| Parallel Synthesis | Reacting a common scaffold with a library of building blocks. | Parallel reductive amination of this compound with a diverse set of primary and secondary amines. |

N Ethyl 2 4 Formylphenyl Acetamide As a Key Synthetic Intermediate and Building Block

Applications in the Synthesis of Diverse Organic Molecules

While the full scope of N-Ethyl-2-(4-formylphenyl)acetamide's applications is still under exploration, its utility has been significantly demonstrated in the synthesis of targeted therapeutic molecules.

Precursor Role in Complex Natural Product Syntheses

Currently, detailed and specific examples of this compound's direct application as a precursor in the total synthesis of complex natural products are not extensively reported in publicly available scientific literature. Its primary documented use lies in the synthesis of complex synthetic molecules with therapeutic applications.

Utility in Heterocyclic Compound Construction

The most prominent application of this compound is as a crucial intermediate in the synthesis of Elacestrant , an oral selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer. google.com In the synthesis of Elacestrant, the aldehyde functionality of this compound serves as a key reaction site for the construction of the final complex heterocyclic structure of the drug. google.comgoogle.com

The aldehyde group can, in principle, participate in a variety of classic multicomponent reactions for heterocycle formation, such as:

Biginelli Reaction: To form dihydropyrimidinones. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: To create dihydropyridine (B1217469) scaffolds. wikipedia.orgorganic-chemistry.org

Gewald Aminothiophene Synthesis: To produce substituted aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net

Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines or tetrahydro-β-carbolines. wikipedia.org

However, specific examples of this compound being used in these named reactions to construct a wide array of diverse heterocyclic compounds are not yet a significant feature of the available scientific literature. Its application appears to be highly specialized towards the synthesis of Elacestrant and its analogs.

Integration into Macrocyclic and Polymeric Architectures

The potential for integrating this compound into macrocyclic and polymeric structures exists due to its functional groups. The aldehyde can be utilized in macrocyclization reactions, for instance, through Wittig-type reactions or reductive aminations with difunctionalized linkers. Similarly, the acetamide (B32628) moiety could potentially be involved in polymerization processes. However, at present, there are no specific, documented examples in the scientific literature of this compound being used for these purposes.

Convergent and Divergent Synthesis Strategies Leveraging this compound

The synthesis of Elacestrant from this compound is a prime example of a convergent synthesis strategy. In this approach, different fragments of the final molecule are synthesized independently and then brought together, or "converged," at a late stage. This compound represents one of these key fragments, which is coupled with another complex molecular segment to form the final drug molecule. google.com This strategy is often more efficient and allows for greater flexibility in analog synthesis compared to a linear approach.

A divergent synthesis strategy starting from this compound would involve reacting its aldehyde or acetamide group to create a small library of related compounds. For instance, the aldehyde could be converted into various functional groups (e.g., alcohol, carboxylic acid, amine) or used in different condensation reactions to generate a diverse set of derivatives. While theoretically possible, extensive studies detailing such divergent synthetic explorations with this specific compound are not widely reported.

Enantioselective and Diastereoselective Transformations Originating from this compound

The formyl group of this compound presents a site for potential enantioselective and diastereoselective transformations. For example:

Enantioselective addition of nucleophiles to the aldehyde could generate chiral secondary alcohols.

Asymmetric reductive amination could lead to the formation of chiral amines. researchgate.netnih.gov

Diastereoselective aldol (B89426) condensations could be employed to create new stereocenters with controlled relative stereochemistry.

Mechanistic Investigations and Reaction Pathway Elucidation for N Ethyl 2 4 Formylphenyl Acetamide Transformations

Kinetic and Thermodynamic Studies of N-Ethyl-2-(4-formylphenyl)acetamide Reactions

Currently, there is a notable absence of published kinetic and thermodynamic data specifically for reactions involving this compound. However, by examining analogous transformations of similar functional groups, a prospective analysis of its reactivity can be constructed.

The formation of this compound itself likely involves a multi-step synthesis, with the final steps potentially being the oxidation of a precursor like N-Ethyl-2-(4-methylphenyl)acetamide or the amidation of 2-(4-formylphenyl)acetic acid. The kinetics of such reactions are crucial for process optimization.

For the amidation reaction, kinetic studies of similar direct amide bond formations between carboxylic acids and amines, often catalyzed by boronic acids, have been reported. acs.org These studies typically follow the concentration of reactants and products over time using techniques like NMR or chromatography to determine rate constants and reaction orders. The thermodynamic favorability of amide bond formation is well-established, although the reaction often requires a catalyst to overcome a significant activation energy barrier.

In the case of the oxidation of a toluene (B28343) precursor, the reaction kinetics would be influenced by the choice of oxidant and catalyst. For instance, the oxidation of substituted toluenes to aldehydes using molecular oxygen in subcritical water has been investigated, with reaction times and yields being optimized.

It is important to note that the electronic nature of the substituents on the aromatic ring can significantly influence reaction kinetics and thermodynamics. The formyl group is an electron-withdrawing group, which would affect the reactivity of the phenylacetamide moiety in subsequent reactions.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Key Reactions

| Reaction Type | Plausible Rate-Determining Step | Expected Kinetic Profile | Anticipated Thermodynamic Parameters |

| Amidation of 2-(4-formylphenyl)acetic acid | Nucleophilic attack of ethylamine (B1201723) on the activated carboxylic acid | Second-order overall (first-order in each reactant) | Exergonic (ΔG < 0), often requiring heat to overcome activation barrier |

| Oxidation of N-Ethyl-2-(4-methylphenyl)acetamide | C-H bond activation of the methyl group | Dependent on oxidant and catalyst; could be zero-order in substrate if catalyst is saturated | Exergonic (ΔG < 0) |

| Suzuki-Miyaura Coupling to form the C-C bond | Oxidative addition of Pd(0) to an aryl halide | Complex, dependent on catalyst, ligands, and substrates | Generally favorable for C-C bond formation |

This table is illustrative and based on general principles of organic chemistry, as specific data for this compound is not available.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as intermediates and transition states. For reactions involving this compound, these could be investigated through a combination of spectroscopic and computational methods.

One of the key synthetic routes to the carbon skeleton of this compound could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The catalytic cycle of this reaction is well-studied and involves several key intermediates. libretexts.orgnih.gov These include:

Pd(0) species: The active catalyst.

Oxidative addition complex: Formed by the reaction of the Pd(0) catalyst with an aryl halide.

Transmetalation intermediate: Where the organic group from the organoboron reagent is transferred to the palladium center.

Pd(II) intermediate: Prior to reductive elimination.

The characterization of these palladium intermediates is often challenging due to their transient nature but can be achieved using techniques like NMR spectroscopy and X-ray crystallography on stabilized analogues. chinesechemsoc.orgacs.org

In the context of the amidation reaction, a common intermediate is the activated carboxylic acid, for example, an acyl chloride or an active ester, which is then attacked by the amine. In catalyzed versions, intermediates involving the catalyst, such as a boronic acid-amine complex, could be formed.

For the oxidation of a toluene precursor, radical intermediates are often involved, especially when using radical initiators. The characterization of these short-lived species typically relies on indirect methods such as radical trapping experiments.

Computational Mechanistic Analysis of Reactions Involving this compound

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and understanding reaction mechanisms. Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states.

For the Suzuki-Miyaura coupling to form the backbone of this compound, computational studies on similar systems have provided detailed insights into the mechanism. nih.gov Such studies can elucidate the role of ligands in stabilizing the palladium catalyst, the energetics of the oxidative addition and reductive elimination steps, and the preference for certain reaction pathways.

Similarly, the mechanism of aldehyde synthesis from toluene derivatives has been investigated computationally. weizmann.ac.il These studies can help in understanding the selectivity of the oxidation process and the role of different oxidants and catalysts.

A computational analysis of the reactions of this compound could focus on:

The relative energies of different conformations of the molecule.

The transition state energies for key reaction steps, such as nucleophilic attack on the formyl group or reactions at the amide functionality.

The effect of solvent on the reaction mechanism.

Table 2: Potential Computational Chemistry Applications

| Reaction Studied | Computational Method | Information Gained |

| Suzuki-Miyaura Coupling | DFT | Geometries and energies of intermediates and transition states, role of ligands, reaction barriers |

| Oxidation of Toluene Precursor | DFT, Ab initio methods | C-H activation mechanism, selectivity of oxidation, role of catalyst |

| Amidation Reaction | DFT | Mechanism of catalyst action, transition state structures for amide bond formation |

This table represents potential areas of computational investigation, as specific studies on this compound are not currently published.

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing crucial data for kinetic analysis and mechanistic elucidation. For transformations involving this compound, several spectroscopic methods could be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful tool for tracking changes in functional groups during a reaction. acs.org For the synthesis of this compound via amidation, the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H and C=O stretches could be monitored. The characteristic aldehyde C-H and C=O stretches would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about reactants, products, and any observable intermediates. For reactions of this compound, both ¹H and ¹³C NMR would be useful. For example, the chemical shifts of the formyl proton and carbon are highly sensitive to the chemical environment and would change upon reaction at that site.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even at very low concentrations. This would be particularly useful for identifying transient palladium complexes in cross-coupling reactions or other catalytic intermediates.

By combining these in situ techniques, a comprehensive picture of the reaction dynamics can be obtained, leading to a deeper understanding of the mechanistic pathways involved in the transformations of this compound.

Computational and Theoretical Chemistry Studies of N Ethyl 2 4 Formylphenyl Acetamide

Quantum Chemical Calculations on N-Ethyl-2-(4-formylphenyl)acetamide Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For this compound, these methods can predict its electronic landscape and conformational preferences, which are key to understanding its reactivity and interactions.

The electronic character of this compound is largely defined by the interplay between the electron-withdrawing formyl group (-CHO) and the acetamide (B32628) group attached to the phenyl ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard.

HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the acetamide group. These regions represent the most probable sites for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the formyl group, specifically the carbon-oxygen double bond, making it the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. While specific values for the title compound are not published, analysis of related structures like 4-acetamidobenzaldehyde (B92706) provides a comparative basis. medchemexpress.comnist.gov

Table 1: Predicted Electronic Properties and Reactivity Descriptors (Note: Values are theoretical and for illustrative purposes based on analogous compounds)

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Susceptible to electrophilic attack on the phenyl ring and acetamide group. |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at the formyl carbon. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Dipole Moment | Significant | The polar formyl and amide groups will create a notable molecular dipole moment, influencing solubility and intermolecular interactions. |

The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C-C bond connecting the phenyl ring to the acetamide methylene (B1212753) group and the C-N bond of the amide. Conformational analysis would reveal the most stable arrangements of the molecule.

The potential energy surface (PES) would likely show several local energy minima corresponding to different rotational isomers (rotamers). The global minimum would represent the most stable conformation, which is likely to be a non-planar arrangement to minimize steric hindrance between the ethyl group and the phenyl ring. The orientation of the formyl group relative to the acetamide side chain will also be a key factor in determining conformational stability.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior in various environments, such as in solution or within a crystal lattice. These simulations would track the movements of atoms over time, offering insights into:

Solvation: How the molecule interacts with solvent molecules. The polar formyl and amide groups would be expected to form hydrogen bonds with protic solvents.

Intermolecular Interactions: In a condensed phase, the primary intermolecular forces would be dipole-dipole interactions and hydrogen bonding. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen and formyl oxygen can act as acceptors. These interactions are crucial for understanding the compound's physical properties, such as its melting point and boiling point.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound would explore how modifications to its structure affect its chemical reactivity and physical properties.

For instance, an SAR study could investigate how replacing the formyl group with other electron-withdrawing or electron-donating groups would alter the molecule's reactivity in its role as a synthetic intermediate. nih.gov Similarly, an SPR study could model how changes to the alkyl chain on the amide nitrogen (e.g., replacing ethyl with methyl or propyl) would impact properties like solubility or crystal packing. These types of studies are fundamental in medicinal chemistry and materials science for designing molecules with desired characteristics. nih.gov

Analytical and Spectroscopic Methodologies for N Ethyl 2 4 Formylphenyl Acetamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of N-Ethyl-2-(4-formylphenyl)acetamide. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the molecule's structure. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the phenyl ring, the aromatic protons, and the aldehyde proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

To unambiguously assign these signals and understand the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. These advanced methods provide a more in-depth analysis of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show a correlation between the ethyl group's CH₃ and CH₂ protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). HMBC is instrumental in piecing together the entire molecular structure by showing connections between different functional groups, such as the correlation between the carbonyl carbon and the protons of the adjacent methylene group and the ethyl group.

A study on the conformational behavior of a related amide, N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), demonstrated the power of 1D and 2D NMR (HSQC and HMBC) in identifying and characterizing different rotational isomers in solution. scielo.br

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. This is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. ssNMR can also shed light on intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol , mass spectrometry provides definitive confirmation of its identity. bldpharm.comanaxlab.com

A mass spectrum of the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides a structural fingerprint. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org For instance, cleavage of the bond between the carbonyl carbon and the adjacent methylene group or the bond between the nitrogen and the ethyl group would lead to characteristic fragment ions. A patent for the preparation of this compound includes a mass spectrum of the product, confirming its successful synthesis. google.com

Table 1: Predicted Collision Cross Section (CCS) Data for Related Compounds

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.09682 | 144.2 |

| [M+Na]⁺ | 230.07876 | 151.0 |

| [M-H]⁻ | 206.08226 | 147.8 |

This data is for the related compound N-ethyl-2-(4-formylphenoxy)acetamide and serves as an example of the type of information that can be obtained. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its key functional groups. Expected vibrational frequencies include:

A strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1700-1720 cm⁻¹.

A strong absorption band for the C=O stretching of the amide group (Amide I band), usually around 1630-1680 cm⁻¹.

An N-H bending vibration (Amide II band) for the secondary amide, typically appearing around 1520-1570 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic ethyl and methylene groups.

N-H stretching vibration of the amide group, usually in the region of 3200-3400 cm⁻¹.

The NIST WebBook provides reference IR spectra for related compounds like N-ethylacetamide and N-ethyl-N-phenylacetamide, which can be used for comparison. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the C=O stretching of the aldehyde would be expected to produce strong signals in the Raman spectrum.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, could be developed to assess the purity of this compound. sielc.com For applications requiring mass spectrometry detection, a volatile buffer like formic acid would be used instead of phosphoric acid. sielc.comsielc.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC can be a powerful tool for purity analysis. The NIST WebBook lists GC data for the related compound N-ethylacetamide. nist.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. google.com A suitable solvent system would be chosen to achieve good separation between the product and any impurities on a silica (B1680970) gel plate.

Future Directions and Emerging Research Avenues for N Ethyl 2 4 Formylphenyl Acetamide

Integration of N-Ethyl-2-(4-formylphenyl)acetamide in Sustainable Chemical Processes

The growing emphasis on green chemistry necessitates the development of environmentally benign synthetic routes and applications for key chemical intermediates. For this compound, future research could focus on its integration into sustainable chemical processes.

One promising avenue is the use of biocatalysis for its synthesis and subsequent transformations. Enzymes could offer a highly selective and efficient alternative to traditional chemical methods, operating under mild conditions and reducing the generation of hazardous waste. Research in this area would involve screening for novel enzymes or engineering existing ones to accommodate the specific structure of this compound.

Another key aspect of sustainable chemistry is the use of renewable feedstocks . Future studies could investigate the synthesis of this compound from bio-based starting materials, thereby reducing the reliance on petrochemicals. This would involve developing new synthetic pathways that are both economically viable and environmentally friendly.

The principles of atom economy and process intensification are also central to sustainable chemical production. Research could be directed towards developing continuous flow processes for the synthesis of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control. A recent patent highlights a synthesis method for this compound that is described as environmentally friendly, suggesting a move towards more sustainable practices in its production.

Finally, the development of greener solvents and reaction conditions for the synthesis and derivatization of this compound is a critical area for future research. This could involve the use of water, supercritical fluids, or ionic liquids as reaction media, minimizing the use of volatile organic compounds.

Exploration of Novel Catalytic Systems for this compound Transformations

The aldehyde and amide functionalities of this compound make it a versatile substrate for a wide range of catalytic transformations. Future research is expected to focus on the development of novel catalytic systems to unlock new reactivity and synthetic applications.

Homogeneous catalysis using transition metal complexes could be employed for a variety of transformations. For instance, the formyl group could be a target for catalytic hydrogenation, oxidation, or C-C bond-forming reactions such as aldol (B89426) or Knoevenagel condensations. The development of catalysts with high chemo- and stereoselectivity will be crucial for accessing a diverse range of derivatives.

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability. Future work could explore the use of supported metal nanoparticles, metal-organic frameworks (MOFs), or zeolites as catalysts for the transformation of this compound. These materials could offer enhanced stability and activity compared to their homogeneous counterparts.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The development of organocatalytic methods for the transformation of this compound would provide a metal-free and often more sustainable alternative to traditional metal-based catalysis.

Photocatalysis represents another exciting frontier. The use of light to drive chemical reactions could enable novel transformations of this compound that are not accessible through traditional thermal methods. Research in this area would focus on the design of efficient photocatalysts that can absorb light and promote the desired chemical transformations.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Approach | Potential Transformation of this compound |

| Homogeneous Catalysis | Selective hydrogenation, oxidation, C-C bond formation |

| Heterogeneous Catalysis | Continuous flow reactions, improved catalyst recyclability |

| Organocatalysis | Asymmetric synthesis, metal-free transformations |

| Photocatalysis | Light-driven reactions, novel reaction pathways |

Advanced Materials Science Applications of this compound Derivatives (excluding specific material properties)

The unique molecular structure of this compound provides a versatile platform for the synthesis of novel organic materials. By chemically modifying its functional groups, a diverse range of derivatives with tailored structures can be obtained, opening up possibilities for their application in advanced materials science.

One area of exploration is the incorporation of this compound derivatives into polymeric structures . The aldehyde functionality can be utilized in polymerization reactions, such as polycondensation or the formation of Schiff bases, to create novel polymers. These polymers could be designed to have specific architectures, such as linear, branched, or cross-linked networks, depending on the desired application. The amide group can also influence the properties of the resulting polymers through hydrogen bonding interactions.

Furthermore, derivatives of this compound could be investigated as building blocks for supramolecular assemblies . The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen of the amide and the formyl group), along with the aromatic ring capable of π-π stacking, makes these molecules suitable candidates for self-assembly into well-defined nanostructures. Research in this area would focus on controlling the self-assembly process to generate materials with specific morphologies and functionalities.

The synthesis of functional dyes and pigments based on the this compound scaffold is another potential research direction. By extending the π-conjugated system through reactions at the formyl group, it may be possible to develop new chromophores with interesting photophysical properties.

Finally, the potential for these derivatives to act as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs) is a promising field of study. The formyl and amide groups can coordinate to metal ions, leading to the formation of extended, porous structures. The properties of these materials could be tuned by varying the metal ion and the specific derivative of this compound used.

Theoretical Prediction and High-Throughput Screening for New this compound Reactivity

Computational chemistry and high-throughput screening are powerful tools that can accelerate the discovery of new reactions and applications for this compound.

Theoretical prediction using methods such as density functional theory (DFT) can be employed to study the electronic structure and reactivity of the molecule. These calculations can provide insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of new catalysts. For example, the reactivity of the formyl group towards various nucleophiles and electrophiles can be modeled to identify promising reaction pathways.

High-throughput screening (HTS) techniques can be used to rapidly evaluate a large number of reaction conditions or catalysts for a specific transformation of this compound. This experimental approach can significantly speed up the process of reaction optimization and discovery. By combining HTS with computational modeling, a synergistic approach can be developed where theoretical predictions guide the design of HTS experiments, and the experimental results are used to refine the computational models.

The development of quantitative structure-activity relationship (QSAR) models could also be a valuable tool. By correlating the structural features of this compound derivatives with their observed reactivity or properties, these models can be used to predict the behavior of new, unsynthesized compounds.

Future research in this area could involve the creation of a virtual library of this compound derivatives and the use of computational tools to screen this library for promising candidates for specific applications. This in silico approach can help to prioritize synthetic efforts and focus on the most promising molecules.

A summary of computational and screening approaches is provided in the table below.

| Approach | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |

| High-Throughput Screening (HTS) | Rapid discovery and optimization of new reactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of properties for new derivatives |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Ethyl-2-(4-formylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or acylation reactions. For example, in related acetamide derivatives (e.g., N-(4-formylphenyl)acetamide), NaH is used as a base to deprotonate the amide nitrogen, followed by reaction with alkylating agents like methyl iodide in anhydrous THF under inert conditions . Key optimization steps include:

- Temperature control : Reactions are initiated at low temperatures (0–5°C) to minimize side reactions.

- Solvent selection : THF or DMF is preferred for polar intermediates.

- Purification : Crude products are often purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

- Data Note : Monitor reaction progress using TLC or HPLC to ensure complete conversion of the starting material.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm substitution patterns (e.g., ethyl group integration and formyl proton resonance at ~10 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and detects impurities.

- Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., acetic acid from hydrolysis).

- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-3 aid in resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELXL Refinement : Use high-resolution X-ray diffraction data to refine bond lengths, angles, and torsional parameters. SHELXL is particularly effective for small-molecule systems, enabling precise modeling of disorder or twinning .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs), identifying regions of dynamic disorder or weak electron density .

Q. What strategies can predict the biological activity of this compound derivatives in drug discovery?

- Methodological Answer :

- Fragment-Based Design : Modify the 4-formylphenyl scaffold to enhance binding to target proteins (e.g., 14-3-3 interactions). Computational docking (e.g., AutoDock Vina) can prioritize derivatives with optimal binding poses .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at specific positions and assay for activity changes. For example, nitro or sulfonyl groups in analogous compounds improved cytotoxicity in cancer models .

Q. How can contradictory data in toxicity studies (e.g., carcinogenicity vs. genetic inactivity) be addressed for this compound?

- Methodological Answer :

- Mechanistic Studies : Conduct in vitro micronucleus assays and Ames tests to evaluate genotoxicity. Rodent carcinogenicity data (e.g., IARC guidelines) should be contextualized with metabolic profiling (e.g., CYP450 interactions) .

- Dose-Response Analysis : Use Hill slope models to differentiate threshold effects from linear low-dose risks. For acetamide analogs, liver carcinogenicity in rodents often shows non-linear thresholds .

Q. What experimental approaches resolve challenges in scaling up this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.